(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis is a chemical compound with the molecular formula C8H11N3O5S It is characterized by the presence of a nitropyrazole moiety attached to a cyclobutyl ring, which is further linked to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis typically involves the formation of the nitropyrazole ring followed by its attachment to the cyclobutyl ring and subsequent sulfonation. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by nitration to introduce the nitro group. The cyclobutyl ring can be introduced through a cycloaddition reaction, and the final step involves the sulfonation of the compound using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by partial reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the methanesulfonate group.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitropyrazole derivatives with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and receptor binding .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its nitropyrazole moiety is known to exhibit antimicrobial and anticancer activities, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of (1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis involves its interaction with specific molecular targets. The nitropyrazole moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The methanesulfonate group can enhance the solubility and stability of the compound, facilitating its delivery to the target sites .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrazole derivatives: Compounds such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine have similar structural features and are used in drug discovery.
Uniqueness
(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate, cis is unique due to the presence of both a nitropyrazole moiety and a cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore set it apart from other similar compounds .
Properties
IUPAC Name |
[3-(4-nitropyrazol-1-yl)cyclobutyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c1-17(14,15)16-8-2-6(3-8)10-5-7(4-9-10)11(12)13/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPHVWGAPMJZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.